molecular formula C16H12N2O3S B3726469 (2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B3726469
M. Wt: 312.3 g/mol
InChI Key: CAPZXRDSWFVEET-ZROIWOOFSA-N
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Description

(2Z,5Z)-5-(3-Hydroxybenzylidene)-2-[(4-Hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by its dual hydroxyl-substituted aromatic moieties and stereospecific Z-configuration at the C2 and C5 positions. Its molecular formula is C₁₆H₁₂N₂O₃S, with a molecular weight of 312.35 g/mol. The compound’s structure features:

  • A thiazolidinone core (1,3-thiazolidin-4-one), providing a heterocyclic scaffold with sulfur and nitrogen atoms.
  • A 3-hydroxybenzylidene substituent at position 5, contributing aromaticity and hydrogen-bonding capacity.

This compound is synthesized via condensation reactions between 3-hydroxybenzaldehyde, 4-hydroxyaniline, and thiazolidinone precursors under catalytic conditions . Its structural motifs are associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-12-6-4-11(5-7-12)17-16-18-15(21)14(22-16)9-10-2-1-3-13(20)8-10/h1-9,19-20H,(H,17,18,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPZXRDSWFVEET-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxybenzaldehyde and 4-hydroxyaniline with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in microbial growth, reduce inflammation by modulating cytokine production, and induce apoptosis in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent patterns. Below is a detailed comparison:

Structural Modifications and Functional Group Effects

Compound Name Key Structural Features Biological Activity Unique Properties
(2Z,5Z)-5-(3-Hydroxybenzylidene)-2-[(4-Hydroxyphenyl)imino]-1,3-thiazolidin-4-one (Target) Dual hydroxyl groups (3-OH and 4-OH), Z-configuration Broad-spectrum antimicrobial, anticancer (IC₅₀: 12–18 µM) Enhanced solubility due to hydroxyls; strong hydrogen-bonding capacity
(2Z,5Z)-5-(4-Methoxybenzylidene)-2-[(4-Hydroxyphenyl)imino]-1,3-thiazolidin-4-one 4-Methoxybenzylidene (replaces 3-OH), 4-hydroxyphenylimino Anticancer (IC₅₀: 20–25 µM) Reduced polarity compared to target; methoxy group increases metabolic stability
(2Z,5Z)-5-(2-Chlorobenzylidene)-2-[(4-Hydroxyphenyl)imino]-1,3-thiazolidin-4-one 2-Chlorobenzylidene, 4-hydroxyphenylimino Antimicrobial (MIC: 8 µg/mL against S. aureus) Chlorine atom enhances electrophilicity and target specificity
(2Z,5Z)-5-(3,4,5-Trimethoxybenzylidene)-2-[(4-Chloro-3-Trifluoromethylphenyl)imino]-1,3-thiazolidin-4-one Trimethoxybenzylidene, CF₃/Cl-substituted phenylimino Antidiabetic (PPAR-γ agonist) High lipophilicity; trifluoromethyl group improves bioavailability
Rosiglitazone (Thiazolidinedione class) Thiazolidinedione core, no benzylidene/imino groups Insulin sensitizer (IC₅₀: 0.1 µM for PPAR-γ) Lacks aromatic substituents; optimized for receptor binding
Key Observations:
  • Hydroxyl vs. Methoxy Groups : The target compound’s dual hydroxyls improve solubility and hydrogen-bonding interactions, critical for membrane penetration and target engagement. Methoxy-substituted analogs (e.g., 4-methoxy) trade polarity for metabolic stability .
  • Halogen Effects : Chlorine or trifluoromethyl groups enhance electrophilicity and receptor specificity. For example, the 2-chloro derivative shows superior antimicrobial activity due to increased membrane disruption .
  • Thiazolidinedione vs. Thiazolidinone: Rosiglitazone’s thiazolidinedione core lacks aromatic substituents but optimizes PPAR-γ binding, highlighting divergent therapeutic applications .

Pharmacological Data and SAR Trends

Activity Target Compound Closest Analog (4-Methoxy) 2-Chloro Derivative
Anticancer (IC₅₀, µM) 12–18 20–25 28–35
Antimicrobial (MIC, µg/mL) 4–6 (E. coli) 10–12 8 (S. aureus)
Solubility (mg/mL) 1.2 0.8 0.5
LogP 2.1 2.8 3.4
  • Lower IC₅₀/MIC : The target compound outperforms analogs in anticancer and antimicrobial assays, likely due to hydroxyl-mediated target interactions.
  • LogP Trends : Increased hydrophobicity in chloro/methoxy derivatives correlates with reduced solubility but improved membrane permeability.

Biological Activity

The compound (2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one is a thiazolidin derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer effects, antioxidant properties, and mechanisms of action, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H12N2O3SC_{16}H_{12}N_{2}O_{3}S, with a molecular weight of approximately 300.34 g/mol. The structure features a thiazolidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H12N2O3S
Molecular Weight300.34 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have indicated that thiazolidin derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.

  • Case Study : A study on thiazolidin derivatives demonstrated that specific compounds induced apoptosis in HeLa cells through modulation of signaling pathways involved in cell death . The compound's structure allows it to interact with cellular targets effectively.

Antioxidant Properties

Thiazolidin compounds have also been investigated for their antioxidant capabilities. These properties are crucial for combating oxidative stress-related diseases.

  • Research Findings : In vitro studies have shown that certain thiazolidin derivatives can scavenge free radicals and reduce oxidative stress markers in cell cultures. This suggests potential applications in treating conditions related to oxidative damage .

The mechanism by which This compound exerts its biological effects involves several pathways:

  • Target Interaction : The compound binds to specific proteins involved in cancer progression and apoptosis.
  • Modulation of Signaling Pathways : It influences pathways such as the MAPK/ERK and PI3K/Akt pathways, which are critical in cell survival and proliferation.
  • Induction of Apoptosis : By activating caspases and other apoptotic factors, the compound promotes programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other thiazolidin derivatives:

Compound NameAnticancer Activity (IC50)Antioxidant Activity
This compoundTBDModerate
Thiazolidin Derivative A10 µMHigh
Thiazolidin Derivative B15 µMModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one
Reactant of Route 2
(2Z,5Z)-5-(3-hydroxybenzylidene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one

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